BenchChemオンラインストアへようこそ!

3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

NLRP3 inflammasome pyroptosis assay THP-1 macrophage

Procure 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile as a structurally authenticated, low-activity control (NLRP3 IC50 = 100 µM) for inflammasome screening. Its amide carbonyl linker distinguishes it from sulfonyl analogs, altering H‑bonding geometry and metabolic profile. The 3‑benzonitrile group provides a unique IR (2230 cm⁻¹) and NMR (¹³C ~118 ppm) handle for target‑engagement studies. Deploy as a matched, functionally inert comparator in THP‑1 pyroptosis (LPS/nigericin) assays to validate assay window, benchmark MCC950, and maintain SAR fidelity. Request synthesis or bulk order.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 2034435-76-0
Cat. No. B2663435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
CAS2034435-76-0
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C17H16N4O2/c1-12-5-6-16(20-19-12)23-15-7-8-21(11-15)17(22)14-4-2-3-13(9-14)10-18/h2-6,9,15H,7-8,11H2,1H3
InChIKeyOXUIULISUDQNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034435-76-0): Pyridazine-Pyrrolidine-Basic Compound for NLRP3 Research and Organic Synthesis Applications


3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034435-76-0) is a synthetically assembled heterocyclic small molecule comprising a 6-methylpyridazine ring linked via an ether bridge to a pyrrolidine scaffold, which is further functionalized with a 3-benzonitrile moiety through an amide carbonyl linker. The compound is catalogued as a specialized building block for medicinal chemistry and organic synthesis programs . Its biological annotation in curated databases indicates interaction with the NLRP3 inflammasome pathway, classifying it among pyridazine-based inhibitors under investigation for inflammatory and neurodegenerative disorders . The patent landscape confirms its origin within the Janssen Pharmaceutica NLRP3 inhibitor series (WO2022063896A1), establishing a documented intellectual property provenance that distinguishes it from uncharacterized vendor catalog entries .

Why 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile Cannot Be Replaced by a Generic In-Class Analog Without Functional Consequence


Compounds within the pyridazine-pyrrolidine-benzonitrile chemotype exhibit pronounced structure-activity relationship (SAR) discontinuities arising from linker identity (carbonyl vs. sulfonyl), benzonitrile positional isomerism (meta vs. para), and heterocycle substitution patterns . The target compound's amide carbonyl linker confers distinct hydrogen-bonding geometry and metabolic liability compared to sulfonyl-bridged analogs, which resist amidase cleavage but introduce different off-target interaction profiles . Furthermore, the 3-benzonitrile positional isomer positions the electron-withdrawing nitrile group at a different dihedral angle relative to the pyrrolidine ring compared to 4-benzonitrile congeners, altering molecular dipole moment and potentially target recognition . These structural divergences translate into quantifiably different biological activities, as evidenced by the target compound's NLRP3 inhibition value of 100,000 nM versus structurally distinct in-class inhibitors that achieve low nanomolar potency . Simply swapping to a 'similar' pyridazine-pyrrolidine build block without structural and biological verification introduces an uncontrolled variable that can invalidate SAR hypotheses.

Quantitative Differentiation Evidence for 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034435-76-0): SAR-Guided Procurement Decisions


NLRP3 Inflammasome Inhibition Potency in THP-1 Human Macrophages: Target Compound vs. Clinical-Stage NLRP3 Inhibitors

The target compound exhibits an NLRP3 inflammasome inhibition IC50 of 100,000 nM (100 μM) in an LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophage pyroptosis assay . This value places it approximately four orders of magnitude weaker than the reference NLRP3 inhibitor MCC950/CRID3 (IC50 ~10 nM in comparable cell-based NLRP3 activation assays) and approximately two orders of magnitude weaker than INF39 (IC50 800 nM in BMDM IL-1β release assay) . The quantified difference of >10,000-fold versus MCC950 and >125-fold versus INF39 confirms that this compound is not a high-potency NLRP3 inhibitor and should not be procured for applications requiring potent inflammasome suppression. Conversely, its weak activity makes it a valuable negative control or a starting scaffold for fragment-based lead optimization where low intrinsic potency is desirable for detecting binding without functional saturation.

NLRP3 inflammasome pyroptosis assay THP-1 macrophage IL-1β innate immunity

Linker Chemistry Differentiation: Carbonyl (Amide) vs. Sulfonyl Bridge in Pyridazine-Pyrrolidine-Basic Scaffolds

The target compound incorporates a carbonyl (amide) linker connecting the pyrrolidine ring to the benzonitrile group, whereas its closest commercially catalogued structural congener, 4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034223-17-9), features a sulfonyl linker . The amide-to-sulfonyl substitution represents a fundamental pharmacophore switch: amide linkers engage in directional hydrogen bonding (C=O···H-N) and are substrates for ubiquitous amidase enzymes, conferring predictable but limited metabolic stability . Sulfonyl linkers, by contrast, are tetrahedral (sp³ hybridized sulfur), resist amidase hydrolysis, and introduce distinct steric and electrostatic contours that alter protein-ligand complementarity . While no publicly available head-to-head NLRP3 activity comparison exists between the two linker variants within the identical scaffold context, the general medicinal chemistry literature establishes that linker identity alone can shift IC50 values by 10- to 1,000-fold in structurally analogous series . This underscores the procurement risk of treating carbonyl- and sulfonyl-bridged analogs as interchangeable.

amide linker sulfonyl linker metabolic stability hydrogen bonding SAR differentiation

Benzonitrile Positional Isomerism: 3-Benzonitrile vs. 4-Benzonitrile Regioisomers and Consequence for Molecular Recognition

The target compound bears the nitrile substituent at the 3-position (meta) of the benzamide aromatic ring, whereas the sulfonyl-linked analog (CAS 2034223-17-9) carries the nitrile at the 4-position (para) . Meta-substituted benzonitriles present the electron-withdrawing –CN group at a 120° dihedral angle relative to the amide bond vector, compared to the 180° linear arrangement in the para isomer. This positional difference alters the magnitude and orientation of the molecular dipole moment, which can influence π-stacking interactions, hydrogen-bond acceptor geometry with protein backbone or side-chain donors, and passive membrane permeability . In kinase and protease inhibitor series, meta-to-para nitrile positional shifts have been documented to modulate IC50 values by factors ranging from 2-fold to >50-fold depending on the target binding site architecture . No direct head-to-head NLRP3 data exist for the 3-CN vs. 4-CN pair, but the general SAR principle establishes that regiochemistry cannot be assumed as interchangeable without experimental confirmation.

positional isomerism benzonitrile regiochemistry dipole moment target binding

Scaffold Uniqueness Among NLRP3 Inhibitors: Pyridazine-Pyrrolidine Chemotype as an Underrepresented Pharmacophore in the Inflammasome Field

The NLRP3 inhibitor landscape is dominated by sulfonylurea (MCC950), sulfonamide (Dapansutrile/OLT1177), acrylate (INF39), and tricyclic-containing (CY-09) chemotypes . The pyridazine-pyrrolidine-benzonitrile scaffold, exemplified by the target compound and disclosed in WO2022063896A1 (Janssen), represents a structurally distinct pharmacophore class that occupies a different region of chemical space . Principal component analysis of known NLRP3 inhibitor scaffolds based on molecular weight, cLogP, topological polar surface area, and rotatable bond count reveals that the target compound (MW 308.3; tPSA ~66.5 Ų; HBA 5) occupies a lower molecular-weight, lower-polarity quadrant compared to the sulfonylurea class (MCC950: MW 341.4; tPSA ~109 Ų; HBA 8) . This differentiated physicochemical profile may translate into distinct permeability, solubility, and off-target selectivity signatures, though direct experimental confirmation in NLRP3-relevant assays remains limited to the single IC50 data point of 100,000 nM .

pyridazine scaffold NLRP3 inhibitor diversity chemotype novelty SAR exploration fragment-based design

Recommended Procurement and Deployment Scenarios for 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034435-76-0)


NLRP3 Inflammasome Negative Control and Assay Validation Tool

At an NLRP3 pyroptosis inhibition IC50 of 100,000 nM , this compound is appropriately deployed as a low-activity control in NLRP3 inflammasome screening cascades. Its markedly weak potency—>10,000-fold below MCC950 (~10 nM)—ensures that any observed inflammasome inhibition can be confidently attributed to the test compound rather than vehicle or solvent artifacts. Procurement is recommended for laboratories running NLRP3 THP-1 pyroptosis assays (LPS/nigericin or ATP activation protocols) that require a structurally matched but functionally inert comparator to benchmark assay window and validate plate-to-plate reproducibility.

Fragment-Based Lead Optimization Starting Point for Pyridazine-Pyrrolidine NLRP3 Inhibitors

The compound's low molecular weight (308.3 g/mol), favorable ligand efficiency metrics (LE ≈ 0.18 kcal/mol per heavy atom at IC50 100 μM), and absence of hydrogen-bond donors (HBD = 0) position it as an attractive fragment- or lead-like starting scaffold . Structure-based design campaigns targeting the NLRP3 NACHT domain ATP-binding site can use this compound as a core template for iterative substitution at the pyridazine 6-methyl position, the pyrrolidine 3-oxy position, or the benzonitrile meta-position. The disclosed patent family (WO2022063896A1) provides a synthetic and IP framework supporting analog generation .

Physicochemical and ADME Probe Compound for Amide-Linked Pyridazine Chemotypes

The carbonyl (amide) linker in the target compound distinguishes it from sulfonyl-bridged analogs and makes it a useful probe for studying linker-dependent metabolic stability, Caco-2 permeability, and plasma protein binding within the pyridazine-pyrrolidine chemical series . Procurement is indicated for DMPK laboratories seeking to establish baseline ADME parameters for amide-containing pyridazine scaffolds, particularly when paired head-to-head with the sulfonyl analog (CAS 2034223-17-9) to quantify the impact of linker substitution on intrinsic clearance and oral bioavailability potential.

Chemical Biology Tool for Pyridazine-Pyrrolidine Scaffold Target Engagement Studies

Given the underrepresentation of pyridazine-pyrrolidine scaffolds among NLRP3 chemotypes and the compound's documented provenance within the Janssen NLRP3 inhibitor patent , this compound can serve as a chemical biology probe for affinity-based target deconvolution studies (e.g., cellular thermal shift assays, photoaffinity labeling, or chemical proteomics) aimed at confirming direct NLRP3 engagement by this chemotype class. The 3-benzonitrile moiety provides a distinct spectroscopic handle (IR: C≡N stretch ~2230 cm⁻¹; NMR: ¹³C ~118 ppm) that facilitates detection in pull-down and binding experiments without requiring radiolabeling .

Quote Request

Request a Quote for 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.